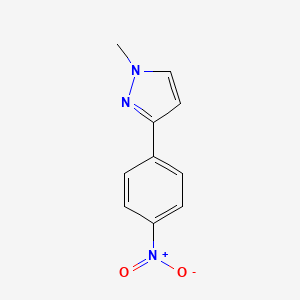

1-Methyl-3-(4-nitrophenyl)-1H-pyrazole

CAS No.: 73387-59-4

Cat. No.: VC2133861

Molecular Formula: C10H9N3O2

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73387-59-4 |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.2 g/mol |

| IUPAC Name | 1-methyl-3-(4-nitrophenyl)pyrazole |

| Standard InChI | InChI=1S/C10H9N3O2/c1-12-7-6-10(11-12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3 |

| Standard InChI Key | FYIRDRMAQFLXCT-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CN1C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

The compound 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. This particular derivative features a methyl group attached to the nitrogen at position 1 and a 4-nitrophenyl group at position 3 of the pyrazole ring. The presence of the nitro group on the phenyl ring significantly influences the compound's electronic properties, creating an electron-deficient system that affects its reactivity and biological interactions. The pyrazole core itself contributes to the compound's aromaticity and stability, making it an excellent scaffold for medicinal chemistry applications.

The structural arrangement of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole can be compared to similar derivatives found in research literature, such as 1-Methyl-3-(4-nitrophenyl)-1H-pyrazol-5-ol, which features an additional hydroxyl group at position 5 . Another related compound is 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, which contains a carboxylic acid functional group at position 4 of the pyrazole ring . These structural variations highlight the versatility of the pyrazole scaffold and its amenability to functional group modifications, which can tune biological activity and physicochemical properties.

The physical and chemical properties of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole are important determinants of its biological activity and pharmaceutical potential. Based on structurally similar compounds, this molecule likely exhibits a molecular weight of approximately 219 g/mol (similar to the 5-ol derivative) with a calculated LogP value around 2.2, indicating moderate lipophilicity . This property profile suggests reasonable membrane permeability balanced with sufficient aqueous solubility, characteristics favorable for drug development. Additionally, the presence of the nitro group confers hydrogen bond acceptor capability, potentially enhancing binding interactions with biological targets.

Structural Characteristics and Comparison

The core structure of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole consists of a pyrazole ring with specific substitution patterns that define its identity and properties. The N-methylation at position 1 prevents tautomerization that would otherwise occur in unsubstituted pyrazoles, leading to increased chemical stability and defined biological interactions. The 4-nitrophenyl substituent at position 3 introduces electron-withdrawing effects that influence the electronic distribution throughout the molecule. These structural features create a distinct molecular entity with unique chemical reactivity and biological activity profiles.

Table 1: Comparison of Structural Properties of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole and Related Derivatives

Synthesis Methods

The synthesis of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole can be approached through several established methodologies used for pyrazole derivatives. One common approach involves the cyclocondensation reaction between methylhydrazine and appropriate α,β-unsaturated carbonyl compounds containing the 4-nitrophenyl moiety. This synthetic route typically proceeds under mild conditions, offering good yields and selectivity. The reaction mechanism involves nucleophilic attack by the hydrazine on the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring.

Another viable synthetic approach is the functionalization of simpler pyrazole precursors using Vilsmeier-Haack conditions, which has been demonstrated for various substituted pyrazoles . This method employs DMF and POCl₃ as reagents and can be optimized by adjusting parameters such as temperature, reaction time, and reagent ratios. For example, optimal conditions for similar formylation reactions include using a molar ratio of 1:6:4 (pyrazole:DMF:POCl₃) at 120°C for 1-2 hours, which has yielded conversion rates of up to 95% for related compounds . These conditions could be adapted for introducing functional groups to 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole or for preparing precursors needed for its synthesis.

The preparation of 5-chloro pyrazole derivatives, which could serve as intermediates in the synthesis of our target compound, has been reported using triethylamine, specific α,β-unsaturated ketones, and hydrazine derivatives . For instance, the synthesis of 5-Chloro-1,3-dipropyl-1H-pyrazole was achieved by reacting triethylamine, 1,1-dichlorohex-1-en-3-one, and propylhydrazine for 1.5 hours at room temperature, yielding 92% of the desired product . Similar approaches could be applied to synthesize 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole by selecting appropriate starting materials containing the nitrophenyl group.

Cyclocondensation Approaches

The cyclocondensation approach represents one of the most direct and efficient methods for synthesizing 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. This method typically involves the reaction between methylhydrazine and a suitable β-dicarbonyl compound or an α,β-unsaturated carbonyl compound bearing the 4-nitrophenyl group. The reaction proceeds through initial nucleophilic attack by the unsubstituted nitrogen of methylhydrazine on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the pyrazole ring. The regioselectivity of this reaction is influenced by both electronic and steric factors, with the methylhydrazine nitrogen typically attacking the more electrophilic carbonyl group.

One specific protocol for similar pyrazoles involves the dropwise addition of methylhydrazine (2 mmol) to a solution containing an appropriate carbonyl compound (2 mmol) and triethylamine (2 mmol) over a period of 20 minutes at room temperature . The reaction mixture is then stirred for approximately 1.5 hours, followed by filtration and evaporation of the solvent to obtain the crude product. This method has demonstrated high yields (>90%) for various pyrazole derivatives and could be adapted for the synthesis of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole by employing a carbonyl compound with the requisite 4-nitrophenyl substituent.

Table 2: Potential Synthetic Routes for 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole

| Synthetic Approach | Key Reagents | Reaction Conditions | Expected Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Cyclocondensation | Methylhydrazine, β-dicarbonyl with 4-nitrophenyl | Room temperature, 1.5-2 hours | 60-90% | Mild conditions, good yields | Regioselectivity issues |

| Vilsmeier-Haack Functionalization | 5-chloro-1H-pyrazole precursors, DMF, POCl₃ | 120°C, 1-14 hours | 50-67% | Versatile for introducing various functional groups | Harsh conditions, multiple steps |

| Direct nitration | 1-Methyl-3-phenyl-1H-pyrazole, nitrating mixture | 0-5°C, 2-4 hours | 40-60% | Simple starting materials | Regioselectivity of nitration, harsh conditions |

Biological Activities

Pyrazole derivatives, including compounds structurally similar to 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole, have demonstrated a wide spectrum of biological activities that make them attractive targets for pharmaceutical development. The biological profile of pyrazole compounds encompasses anti-inflammatory, antimicrobial, anticancer, and various other therapeutic properties. These diverse activities stem from the pyrazole scaffold's ability to interact with multiple biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The presence of the 4-nitrophenyl group in our compound of interest likely enhances certain biological activities due to its electron-withdrawing nature and ability to form additional hydrogen bonds.

Anticancer Properties

Pyrazole derivatives have emerged as promising anticancer agents with diverse mechanisms of action, including inhibition of cellular proliferation, induction of apoptosis, and modulation of various signaling pathways implicated in cancer progression. The potential anticancer properties of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole can be inferred from studies on structurally similar compounds that have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the 4-nitrophenyl group may contribute to enhanced cytotoxicity through increased reactivity with biological nucleophiles or through specific interactions with cancer-related targets.

Zheng and colleagues synthesized a series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives and investigated their effects on A549 lung cancer cell growth . Among these compounds, (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenylethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (3e) demonstrated the highest growth inhibitory effect and induced apoptosis in A549 lung cancer cells . This finding highlights the potential of appropriately substituted pyrazole derivatives as anticancer agents, particularly against lung cancer, which remains one of the leading causes of cancer-related mortality worldwide.

Xia and colleagues developed a series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives that inhibited the growth of A549 cells and induced cell apoptosis . Their structure-activity relationship studies revealed that compounds with log P values in the range of 3.12–4.94 exhibited more pronounced inhibitory effects on A549 cell growth . This observation suggests that lipophilicity plays a crucial role in the anticancer activity of pyrazole derivatives, potentially through enhanced membrane permeability and cellular uptake. The estimated log P value of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole (approximately 2.22 based on similar compounds ) falls slightly below this optimal range, suggesting that lipophilicity modifications might enhance its potential anticancer activity.

Insuasty and colleagues synthesized novel (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones (pyrazolic chalcones) that demonstrated potent activity against leukemia (K-562 and SR), renal cancer (UO-31), and non-small cell lung cancer (HOP-92) cell lines . Some compounds in this series exhibited remarkable potency with GI50 values ranging from 0.04 μM to 11.4 μM . These findings further underscore the significant anticancer potential of pyrazole derivatives and suggest that 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole may exhibit similar activities, particularly if appropriately functionalized or incorporated into hybrid structures combining multiple pharmacophores.

Structure-Activity Relationships and Future Directions

Understanding the structure-activity relationships (SAR) of pyrazole derivatives is essential for optimizing their biological activities and developing more effective therapeutic agents. For 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole, several structural features may significantly influence its biological properties. The methyl group at position 1 of the pyrazole ring prevents tautomerization and increases lipophilicity, potentially enhancing membrane permeability and bioavailability. The 4-nitrophenyl group at position 3 introduces an electron-withdrawing effect that can influence the electronic distribution across the molecule, affecting its interactions with biological targets such as enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume